

Application Notes and Protocols for In Vitro Transcription with N1-methylpseudouridine

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| Compound of Interest | | |
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For Researchers, Scientists, and Drug Development Professionals

Introduction

The advent of mRNA-based therapeutics and vaccines has been propelled by strategic modifications to the mRNA molecule that enhance its stability and translational efficiency while mitigating innate immune responses. Among these modifications, the complete substitution of uridine with N1-methylpseudouridine (N1 $m\Psi$) has emerged as a cornerstone technology.[1][2] This document provides detailed application notes and protocols for the in vitro transcription (IVT) of mRNA incorporating N1 $m\Psi$, intended to guide researchers, scientists, and drug development professionals in the synthesis of high-quality modified mRNA.

N1-methylpseudouridine is a modified nucleoside that, when incorporated into IVT-synthesized mRNA, confers significant advantages. It has been demonstrated to increase protein expression by up to 44-fold compared to unmodified mRNA.[3] This is achieved by enhancing translational capacity and reducing activation of the innate immune system.[1][3] Specifically, N1m Ψ -modified mRNA has been shown to evade recognition by endosomal Toll-like receptors (TLRs) such as TLR3, TLR7, and TLR8, leading to a reduction in the production of inflammatory cytokines like TNF- α and IL-6.[3][4] This characteristic is crucial for therapeutic applications where minimizing inflammation is paramount. The successful implementation of N1m Ψ in the Pfizer-BioNTech and Moderna COVID-19 vaccines underscores its importance in modern medicine.[1][2]



These notes provide a comprehensive guide, from the preparation of the DNA template to the purification of the final $N1m\Psi$ -modified mRNA product.

Data Presentation

Table 1: In Vitro Transcription Reaction Components



| Component | Stock Concentration | Final Concentration | Notes |
|--|------------------------|------------------------|--|
| Linearized DNA Template | 0.5–1 μg/μL | 50–60 ng/μL | The template must be completely linearized and purified to remove RNases and other inhibitors.[5][6] |
| T7 RNA Polymerase | Varies by supplier | 5–10 U/μL | High-concentration, high-purity enzyme is recommended.[6] |
| 10X Transcription Buffer | 10X | 1X | Typically contains Tris-HCl (pH 8.0), and spermidine.[7] |
| ATP Solution | 100 mM | 7.5–10 mM | [6][8] |
| CTP Solution | 100 mM | 7.5–10 mM | [6][8] |
| GTP Solution | 100 mM | 7.5–10 mM | [6][8] |
| N1- methylpseudouridine- 5'-Triphosphate | 100 mM | 7.5–10 mM | Completely replaces UTP in the reaction mixture.[1][8] |
| MgCl ₂ | 1 M | 30–52 mM | Optimal concentration is critical; excess Mg ²⁺ can lead to dsRNA byproducts.[6] [7] |
| Dithiothreitol (DTT) | 100 mM | 5–10 mM | [6][9] |
| RNase Inhibitor | 40 U/μL | 1–2 U/μL | Essential for preventing RNA degradation.[7] |
| Pyrophosphatase | Varies by supplier | 0.002–0.005 U/μL | Helps to drive the reaction forward by |



| | | | degrading pyrophosphate.[6][7] |
|----------------------------|-------|-----------------|--|
| Cap Analog (e.g., ARCA) | 40 mM | 4–10 mM | For co-transcriptional capping to enhance translation efficiency. [6] |
| Nuclease-Free Water | - | To final volume | Use only high-quality, nuclease-free water. [9] |

Table 2: Performance Comparison of Unmodified vs.

N1mΨ-Modified mRNA

| Parameter | Unmodified mRNA | N1mΨ-Modified mRNA | Reference(s) |
|--------------------|--|--|--------------|
| Protein Expression | Baseline | Up to ~44-fold increase in protein expression in cell lines. | [3] |
| Immunogenicity | Induces significant production of pro- inflammatory cytokines (e.g., TNF- α, IL-6).[4] | Significantly reduced production of TNF-α and IL-6.[4] Evades activation of TLR3, TLR7, and TLR8.[3] | [3][4] |
| Stability | Lower stability, more susceptible to degradation. | Enhanced stability and resistance to degradation.[9] | [9] |
| dsRNA Byproducts | Higher potential for dsRNA formation, a potent immune stimulator. | May reduce the formation of dsRNA byproducts. | [9] |

Experimental Protocols



DNA Template Preparation (Plasmid Linearization)

High-quality, completely linearized plasmid DNA is crucial for efficient in vitro transcription of uniformly sized mRNA.[5]

Materials:

- Plasmid DNA containing the gene of interest downstream of a T7 promoter
- Restriction enzyme that creates a blunt or 5' overhang end downstream of the desired RNA sequence (e.g., Notl, Xbal)[5][10]
- Restriction enzyme buffer (10X)
- Nuclease-free water
- DNA purification kit (e.g., spin column-based) or phenol:chloroform
- 3 M Sodium Acetate, pH 5.2
- 100% Ethanol, ice-cold
- 70% Ethanol, ice-cold
- Agarose gel electrophoresis system

Protocol:

- Restriction Digest Setup:
 - In a sterile, nuclease-free microcentrifuge tube, combine the following:
 - Plasmid DNA: 1–10 μg
 - 10X Restriction Buffer: 5 μL
 - Restriction Enzyme: 10–20 units
 - Nuclease-free water: to a final volume of 50 μL



- Mix gently by pipetting and spin down briefly.[3]
- Incubation: Incubate the reaction at the optimal temperature for the chosen restriction enzyme (typically 37°C) for 2–4 hours to ensure complete linearization.[3]
- Verification of Linearization: Run a small aliquot (e.g., 2 μL) of the digestion reaction on a 1% agarose gel alongside undigested plasmid DNA. A single band corresponding to the size of the linearized plasmid should be visible, with no remaining supercoiled or open-circular plasmid bands.[3]
- Purification of Linearized DNA:
 - Using a DNA Purification Kit: Follow the manufacturer's protocol for purifying the linearized DNA from the digestion reaction. Elute the purified DNA in nuclease-free water.[3]
 - Using Phenol:Chloroform Extraction and Ethanol Precipitation:
 - 1. Add an equal volume of phenol:chloroform:isoamyl alcohol (25:24:1) to the digestion reaction, vortex thoroughly, and centrifuge at >12,000 x g for 5 minutes.
 - 2. Carefully transfer the upper aqueous phase to a new tube.
 - 3. Add 1/10th volume of 3 M sodium acetate (pH 5.2) and 2.5 volumes of ice-cold 100% ethanol.[10]
 - 4. Incubate at -20°C for at least 1 hour to precipitate the DNA.[10]
 - 5. Centrifuge at $>12,000 \times g$ for 20 minutes at 4°C to pellet the DNA.
 - 6. Carefully remove the supernatant and wash the pellet with 500 μ L of ice-cold 70% ethanol.
 - 7. Centrifuge at >12,000 x g for 5 minutes at 4° C.
 - 8. Remove the supernatant and air-dry the pellet for 5–10 minutes. Do not over-dry.
 - 9. Resuspend the purified linearized DNA in nuclease-free water.



 Quantification: Determine the concentration of the linearized DNA template using a spectrophotometer (e.g., NanoDrop). The A260/A280 ratio should be ~1.8.

In Vitro Transcription with N1-methylpseudouridine

This protocol is for a standard 20 µL IVT reaction. The reaction can be scaled up as needed.

Materials:

- Purified Linearized DNA Template (0.5–1 μg/μL)
- T7 RNA Polymerase
- 10X Transcription Buffer
- ATP, CTP, GTP, and N1-methylpseudouridine-5'-Triphosphate (100 mM each)
- MgCl₂ (1 M)
- DTT (100 mM)
- RNase Inhibitor (40 U/μL)
- Pyrophosphatase (optional)
- Cap Analog (e.g., ARCA, 40 mM)
- Nuclease-free water
- DNase I (RNase-free)

Protocol:

- Reaction Assembly: At room temperature, combine the following in a nuclease-free microcentrifuge tube in the order listed. Thaw reagents on ice and keep the enzyme on ice.
 - Nuclease-free Water: to 20 μL
 - 10X Transcription Buffer: 2 μL



- ATP (100 mM): 2 μL (for 10 mM final)
- CTP (100 mM): 2 μL (for 10 mM final)
- GTP (100 mM): 2 μL (for 10 mM final)
- N1mΨ-TP (100 mM): 2 μL (for 10 mM final)
- Cap Analog (40 mM): 2 μL (for 4 mM final)
- MgCl₂ (1 M): variable (e.g., 0.6 μL for 30 mM final)
- DTT (100 mM): 1 μL (for 5 mM final)
- RNase Inhibitor: 0.5 μL
- Linearized DNA Template: 1 μg
- T7 RNA Polymerase: 2 μL
- Incubation: Mix gently by pipetting, spin down briefly, and incubate at 37°C for 2–4 hours.
- DNase Treatment: To remove the DNA template, add 1 μ L of RNase-free DNase I to the reaction mixture and incubate at 37°C for 15–30 minutes.[11]

Purification of N1mΨ-Modified mRNA (Lithium Chloride Precipitation)

Lithium chloride (LiCl) precipitation is an effective method for purifying RNA, as it selectively precipitates RNA while leaving behind unincorporated nucleotides, proteins, and residual DNA. [2]

Materials:

- IVT reaction mixture containing DNase-treated mRNA
- 7.5 M LiCl, nuclease-free
- Nuclease-free water



• 70% Ethanol, ice-cold, nuclease-free

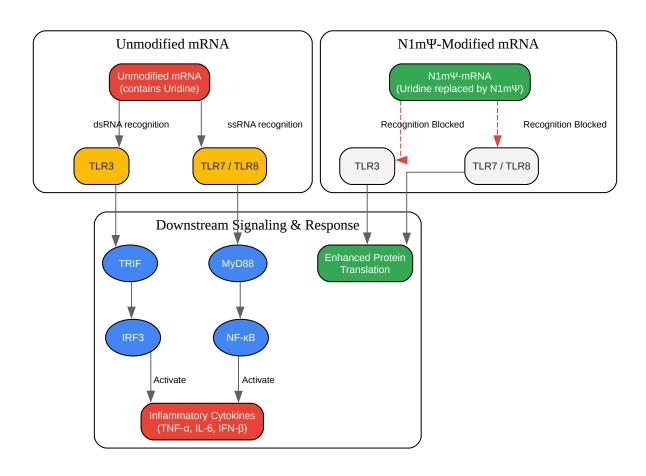
Protocol:

- LiCl Addition: Add an equal volume of 7.5 M LiCl to the IVT reaction mixture. For a 20 μL reaction, add 20 μL of 7.5 M LiCl.[12]
- Precipitation: Mix thoroughly and incubate at -20°C for at least 30 minutes.
- Centrifugation: Centrifuge at maximum speed (>12,000 x g) in a microcentrifuge for 15–20 minutes at 4°C to pellet the RNA.[12]
- Washing: Carefully aspirate and discard the supernatant. Wash the RNA pellet by adding 500 μL of ice-cold 70% ethanol.
- Final Centrifugation: Centrifuge at maximum speed for 10 minutes at 4°C.[12]
- Drying and Resuspension: Carefully remove the supernatant and air-dry the pellet for 5–10 minutes. The pellet may be translucent and difficult to see.[13] Resuspend the purified N1mΨ-mRNA in a suitable volume of nuclease-free water or buffer (e.g., TE buffer).
- Quantification and Quality Control: Determine the concentration of the purified mRNA using a spectrophotometer. The A260/A280 ratio should be ~2.0. Assess the integrity of the mRNA by running an aliquot on a denaturing agarose gel or using a microfluidics-based system (e.g., Agilent Bioanalyzer). A sharp band at the expected size indicates high-quality, full-length mRNA.

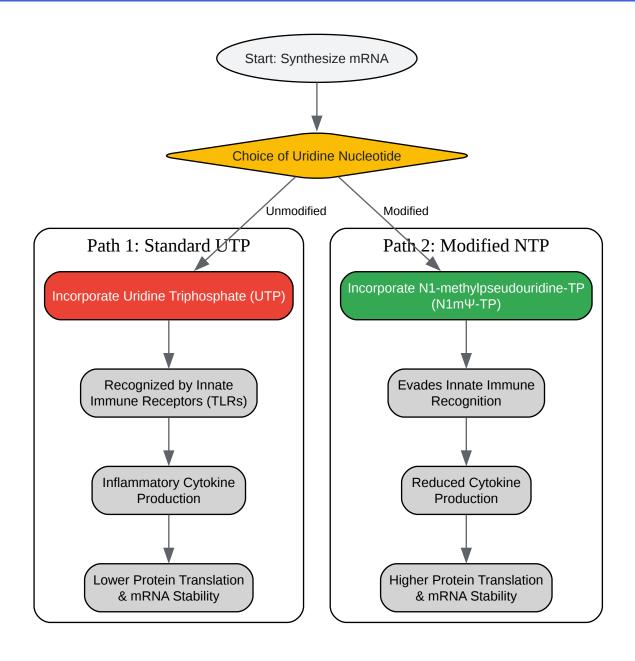
Visualizations











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Methodological & Application





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